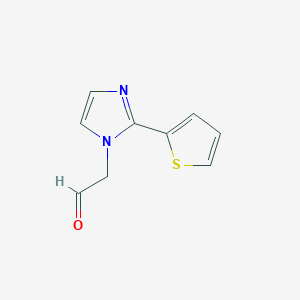![molecular formula C12H9ClN2S B15217359 Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- CAS No. 135718-54-6](/img/structure/B15217359.png)
Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones in the presence of a base, leading to the formation of the imidazo[2,1-b]thiazole core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a haloketone is followed by subsequent steps to form the final product without isolating intermediates .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The imidazo[2,1-b]thiazole core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted imidazo[2,1-b]thiazoles with various functional groups replacing the chlorine atom.
- Oxidized or reduced derivatives of the imidazo[2,1-b]thiazole core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cell lines.
Mechanism of Action
The biological activity of imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- is attributed to its ability to interact with specific molecular targets. For example, it can inhibit enzymes or receptors involved in critical biological pathways, leading to antimicrobial or anticancer effects . The exact mechanism may involve binding to the active site of enzymes or interfering with DNA replication in cancer cells.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole: Exhibits significant activity against Mycobacterium tuberculosis.
Imidazo[1,3,4]thiadiazole: Noted for its inhibitory activity against various biological targets.
Uniqueness: Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, enhancing its biological activity and selectivity compared to other similar compounds .
Properties
CAS No. |
135718-54-6 |
|---|---|
Molecular Formula |
C12H9ClN2S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-chloro-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9ClN2S/c1-8-2-4-9(5-3-8)10-6-15-7-11(13)16-12(15)14-10/h2-7H,1H3 |
InChI Key |
HWTDQUGDJPNZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


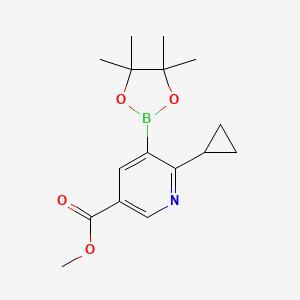
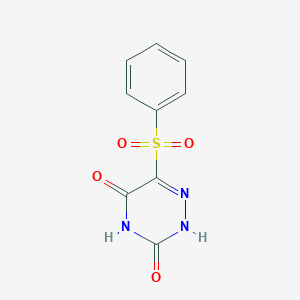
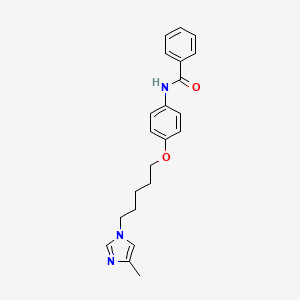
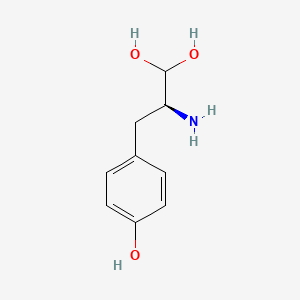
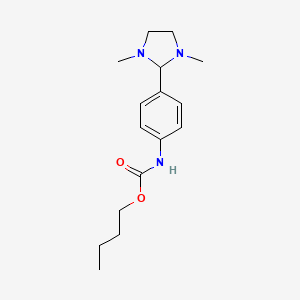

![Benzenesulfonamide, 4-methyl-N-[2-(4-morpholinyl)-4-quinazolinyl]-](/img/structure/B15217301.png)
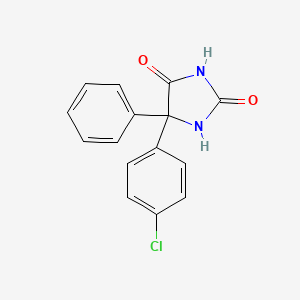
![2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)](/img/structure/B15217330.png)

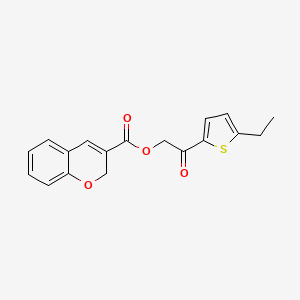
![Rel-(1R,6bS,9aR,11S,11bS)-1-(methoxymethyl)-9a,11b-dimethyl-3,6,9-trioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h]isochromen-11-yl acetate](/img/structure/B15217350.png)
